molecular formula C9H10O2 B13981371 Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid CAS No. 37907-00-9

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid

Cat. No.: B13981371
CAS No.: 37907-00-9
M. Wt: 150.17 g/mol
InChI Key: XMKBNWBWVVVYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid framework and the presence of a carboxylic acid functional group, which imparts specific chemical properties and reactivity. The compound’s structure includes a bicyclo[5.1.0]octane core with conjugated diene moieties at the 2 and 4 positions, and a carboxylic acid group at the 8 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cycloaddition reactions, where dienes and dienophiles react under controlled conditions to form the bicyclic structure. The reaction conditions often require specific catalysts, such as rhodium complexes, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.

Comparison with Similar Compounds

    Bicyclo[4.2.0]octa-1,5,7-trienes: Similar in structure but with different positions of double bonds.

    Bicyclo[5.1.0]octane: Lacks the conjugated diene system and carboxylic acid group.

Uniqueness: Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

37907-00-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid

InChI

InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h1-4,6-8H,5H2,(H,10,11)

InChI Key

XMKBNWBWVVVYRW-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2C1C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.